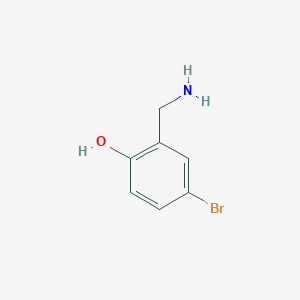

2-(Aminomethyl)-4-bromophenol

Descripción general

Descripción

2-(Aminomethyl)-4-bromophenol is a chemical compound that has been studied for various applications, including its saluretic and diuretic activity, coordination behavior with metals, and potential in material science for its optical and electrochemical properties. The compound is characterized by the presence of an aminomethyl group attached to a phenol ring that is further substituted with a bromine atom.

Synthesis Analysis

The synthesis of derivatives of 2-(aminomethyl)phenols has been explored in several studies. For instance, a series of these compounds, including 2-(aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol, was synthesized and found to exhibit significant saluretic, diuretic, and antihypertensive activities . Another study focused on the coordination behavior of copper with a derivative of 4-bromo-2-[(2-diethylaminoethyl)ethylaminomethyl]-6-formylphenol, which involved the formation of complexes in different solvents . Additionally, Schiff base monomers derived from 4-bromobenzaldehyde and aromatic aminophenols were synthesized and converted to polyphenol derivatives through oxidative polycondensation reactions .

Molecular Structure Analysis

The molecular structure of 2-(aminomethyl)-4-bromophenol derivatives has been characterized using various techniques. X-ray diffraction analysis has been employed to study the conformational isomerism of these compounds, revealing the existence of different conformers and non-covalent interactions that contribute to the crystal packing arrangement . The crystal structure of related compounds, such as 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has also been determined, providing insights into the coordination of the boron atom and the overall molecular geometry .

Chemical Reactions Analysis

The reactivity of 2-(aminomethyl)-4-bromophenol derivatives has been investigated in the context of their coordination with metals and their potential as monomers for polymerization. The coordination behavior of copper with a derivative of the compound resulted in the formation of complexes with different ligand conformations depending on the solvent . The Schiff base monomers derived from these compounds have been used to create polyphenol derivatives with interesting optical and electrochemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(aminomethyl)-4-bromophenol derivatives have been extensively studied. These compounds have been found to possess saluretic, diuretic, and antihypertensive activities . Their optical properties have been investigated through UV-Vis and fluorescence analyses, revealing their potential in material science applications . The membrane-protective and antioxidant activities of 4-aminomethyl derivatives of 2,6-diisobornylphenol have also been assessed, demonstrating the influence of the substituent structure on the activity .

Aplicaciones Científicas De Investigación

-

Pharmaceutical Intermediates

-

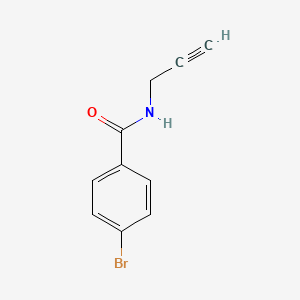

Antioxidant and Antibacterial Activities

- Application : Novel benzamide compounds, synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, have been studied for their antioxidant and antibacterial activities .

- Method : The compounds were synthesized, purified, and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

-

Broad-Spectrum Antibiotics

- Application : Aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics have been developed as potential broad-spectrum antibiotics .

- Results : These antibiotics could be developed into therapeutics to treat many infections, including those resistant to current treatments, and biodefense pathogens, while exhibiting improved safety and pharmacokinetic properties .

-

Second-Order Nonlinear Optical Performance

- Application : A novel 2-(aminomethyl)pyridineH2PO4 crystal has been studied for its second-order nonlinear optical performance .

- Method : The crystal was grown by the slow evaporation method under the conditions of room temperature and ambient atmosphere . The crystal structure, optical, thermal, photoluminescence, and nonlinear optical properties were studied .

- Results : The crystal exhibits a high diffuse reflection with a wide transparent range and appropriate thermal stability . It also shows two emission peaks at about 385 and 489 nm, with an average photoluminescence lifetime of 5.36 μs under the excitation of 300 nm . The second harmonic generation (SHG) is about 0.3 times that of potassium dihydrogen phosphate (KDP), attributed to the hydrogen bond and π-conjugated cationic effects .

-

Antibacterial and Antibiofilm Agents

- Application : Cationic polymers, which target bacterial membranes, are being developed as advanced antibacterial and antibiofilm agents .

- Results : These polymers possess several advantages including a low propensity for the emergence of resistance and rapid bactericidal effect . They have low toxicity and high selectivity, making them potentially useful for real applications .

-

Organic Phosphate Nonlinear Optical (NLO) Materials

- Application : A novel 2-(aminomethyl)pyridineH2PO4 crystal has been studied for its second-order nonlinear optical performance .

- Method : The crystal was grown by the slow evaporation method under the conditions of room temperature and ambient atmosphere . The crystal structure, optical, thermal, photoluminescence, and nonlinear optical properties were studied .

- Results : The crystal exhibits a high diffuse reflection with a wide transparent range and appropriate thermal stability . It also shows two emission peaks at about 385 and 489 nm, with an average photoluminescence lifetime of 5.36 μs under the excitation of 300 nm . The second harmonic generation (SHG) is about 0.3 times that of potassium dihydrogen phosphate (KDP), attributed to the hydrogen bond and π-conjugated cationic effects .

-

Antimicrobial and Antibiofilm Agents

- Application : Main-chain cationic polymers (MCCP), which target bacterial membranes, are being developed as advanced antibacterial and antibiofilm agents .

- Results : These polymers possess several advantages including a low propensity for the emergence of resistance and rapid bactericidal effect . They have low toxicity and high selectivity, making them potentially useful for real applications .

Propiedades

IUPAC Name |

2-(aminomethyl)-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJUESRQRPWOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279306 | |

| Record name | 2-(aminomethyl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-4-bromophenol | |

CAS RN |

58349-96-5 | |

| Record name | 58349-96-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(aminomethyl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B1330053.png)

![2-(O-tolyl)-1H-benzo[d]imidazole](/img/structure/B1330058.png)